molecular formula C12H13F3N2O B12222756 3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine

3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12222756
M. Wt: 258.24 g/mol
InChI Key: LZWJBWGRDPZVOR-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted piperidines and pyridines, such as trifluoromethylpyridine and trifluoromethylpiperidine derivatives .

Uniqueness

3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of the trifluoromethyl group, piperidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h1-2,5,8,10H,3-4,6-7H2

InChI Key

LZWJBWGRDPZVOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CN=CC=C2

Origin of Product

United States

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